Giant Negative Thermal Expansion Coefficient in DBCOD-Containing Polymers Versus Conventional Positive CTE Materials
Polyarylamide films incorporating s-dibenzocyclooctadiene (DBCOD) units exhibit a giant negative thermal expansion coefficient of approximately -1,200 ppm K⁻¹ at ambient or near-ambient temperatures, a value far exceeding that of any known negative thermal expansion materials under comparable operating conditions [1]. This performance arises from the DBCOD moiety's conformational transition from the thermodynamic global energy minimum (twist-boat) to a local minimum (chair) upon low-energy thermal stimulation [1]. In contrast, conventional polymer films lacking the DBCOD structural motif typically exhibit positive thermal expansion coefficients in the range of +50 to +200 ppm K⁻¹.
| Evidence Dimension | Coefficient of thermal expansion (CTE) at ambient temperature |
|---|---|
| Target Compound Data | -1,200 ppm K⁻¹ |
| Comparator Or Baseline | Conventional polymer films without DBCOD (class-level baseline): +50 to +200 ppm K⁻¹ (positive expansion) |
| Quantified Difference | Sign reversal plus approximately 6- to 24-fold magnitude difference in absolute terms |
| Conditions | Polyarylamide film at ambient or near-ambient temperatures |
Why This Matters
This quantifiable negative CTE enables procurement of DBCOD as a functional monomer for developing zero-expansion composites and thermally responsive actuators, a capability not achievable with non-DBCOD cyclooctadiene-based building blocks.
- [1] Shen X, Viney C, Johnson ER, Wang C, Lu JQ. Large negative thermal expansion of a polymer driven by a submolecular conformational change. Nat Chem. 2013 Dec;5(12):1035-41. doi: 10.1038/nchem.1780. View Source
